molecular formula C6H11O5P B13244066 3-Methyl-2-(phosphonomethyl)but-2-enoic acid

3-Methyl-2-(phosphonomethyl)but-2-enoic acid

Katalognummer: B13244066
Molekulargewicht: 194.12 g/mol
InChI-Schlüssel: PBLMAJPRJSXUNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-(phosphonomethyl)but-2-enoic acid is an organic compound with the molecular formula C₆H₁₁O₅P It is a derivative of butenoic acid, characterized by the presence of a phosphonomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(phosphonomethyl)but-2-enoic acid typically involves the reaction of 3-methyl-2-butenoic acid with a phosphonomethylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-(phosphonomethyl)but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various phosphonic acids, reduced phosphonomethyl derivatives, and substituted phosphonomethyl compounds .

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-(phosphonomethyl)but-2-enoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-2-(phosphonomethyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonomethyl group plays a crucial role in binding to these targets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-2-(phosphonomethyl)but-2-enoic acid is unique due to the presence of both a methyl group and a phosphonomethyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Eigenschaften

Molekularformel

C6H11O5P

Molekulargewicht

194.12 g/mol

IUPAC-Name

3-methyl-2-(phosphonomethyl)but-2-enoic acid

InChI

InChI=1S/C6H11O5P/c1-4(2)5(6(7)8)3-12(9,10)11/h3H2,1-2H3,(H,7,8)(H2,9,10,11)

InChI-Schlüssel

PBLMAJPRJSXUNP-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(CP(=O)(O)O)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.